molecular formula C8H16N2O B6233760 (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine CAS No. 2165626-54-8

(7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B6233760
CAS No.: 2165626-54-8
M. Wt: 156.23 g/mol
InChI Key: ATHHKQMHRWUULC-YUMQZZPRSA-N
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Description

(7S,8aS)-7-Methoxy-octahydropyrrolo[1,2-a]pyrazine is a chiral, saturated heterocyclic compound of significant interest in pharmaceutical research and development. With the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol, this pyrrolopyrazine derivative features a defined (7S,8aS) stereochemistry, making it a valuable scaffold for the synthesis of enantiomerically pure bioactive molecules . This compound belongs to the pyrrolo[1,2-a]pyrazine structural class, which is recognized as a privileged framework in medicinal chemistry due to its wide range of biological effects. Researchers utilize this and related scaffolds in various investigative domains, including neuroscience and pharmacology . Structurally similar octahydropyrrolo[1,2-a]pyrazine compounds have been investigated as calcium channel blockers, which are relevant for targeting pain pathways, and have also shown potential for modulating dopamine receptors, indicating utility in central nervous system (CNS) disorder research . The methoxy substituent at the 7-position enhances the molecule's versatility, allowing for further chemical modifications to explore structure-activity relationships and develop novel chemical probes or therapeutic candidates. Applications & Research Value: • Medicinal Chemistry: Serves as a key synthetic intermediate or core structure for designing new pharmacologically active compounds. Its rigid, bicyclic structure can contribute to improved target selectivity and binding affinity. • Neuroscience Research: The pyrrolopyrazine core is found in compounds targeting ion channels and neurotransmitter receptors, providing a template for developing agents to study conditions such as neuropathic pain . • Chemical Synthesis: The defined stereocenters and functional groups make it a versatile chiral building block for constructing more complex, stereodefined molecular architectures. Handling and Storage: For prolonged stability, store in a cool, dark, and dry environment, ideally under inert conditions. Keep the container tightly sealed. Notice to Purchasers: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, or for any other consumer use. Please consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2165626-54-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

ATHHKQMHRWUULC-YUMQZZPRSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2CNCCN2C1

Canonical SMILES

COC1CC2CNCCN2C1

Purity

93

Origin of Product

United States

Synthetic Methodologies for 7s,8as 7 Methoxy Octahydropyrrolo 1,2 a Pyrazine

Retrosynthetic Analysis of the Octahydropyrrolo[1,2-a]pyrazine (B1198759) Core

A logical retrosynthetic analysis of the target compound, (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, reveals that the core structure can be disconnected to unveil more readily available chiral precursors. The synthesis is strategically designed to build the piperazine (B1678402) ring onto a pre-existing, stereochemically defined pyrrolidine (B122466) ring.

The primary disconnection occurs at the C-N bonds of the piperazine ring, leading back to a functionalized proline derivative. The chiral starting material of choice is typically (2S,4R)-4-hydroxyproline, a naturally occurring amino acid. This starting material establishes the crucial stereochemistry at the C8a bridgehead and provides a handle for introducing the C7-methoxy group with the correct (S) configuration.

The retrosynthetic pathway can be summarized as follows:

Final Target: this compound.

Key Disconnection: The final reduction of a lactam intermediate, such as (7S,8aS)-7-methoxy-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one.

Piperazine Ring Formation: This lactam is envisioned to arise from an intramolecular cyclization of an N-substituted proline derivative. A key cyclization method involves the Dieckmann condensation of a suitably protected and activated amino acid derivative.

Precursor Assembly: The linear precursor for cyclization would be an N-(2-aminoethyl)proline derivative, where the hydroxyl group of the starting material is already converted to the target methoxy (B1213986) group.

Chiral Pool Starting Material: The entire synthesis traces back to (2S,4R)-4-hydroxyproline, ensuring the correct absolute stereochemistry in the final product.

This approach leverages a chiral pool strategy, which is efficient for establishing multiple stereocenters.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its analogues has been achieved through a multi-step sequence starting from (2S,4R)-4-hydroxyproline. The synthesis focuses on the controlled construction of the bicyclic system while maintaining stereochemical integrity.

Stereoselective and Asymmetric Synthesis Strategies

The synthesis is inherently stereoselective due to the use of an enantiomerically pure starting material. The key stereochemical challenges are the inversion of the hydroxyl group at C4 of the proline ring (which becomes C7 in the final product) and maintaining the stereocenter at C2 (which becomes C8a).

A pivotal step in the synthesis is the stereoinversion at the C4 position. This is typically accomplished via a Mitsunobu reaction on the protected N-Boc-(2S,4R)-4-hydroxyproline methyl ester. This reaction inverts the stereocenter from the (R)-hydroxyl to the (S)-configuration required for the final product, yielding a (2S,4S)-4-hydroxyproline derivative. Subsequent methylation of this newly formed hydroxyl group sets the stage for the (7S) methoxy substituent.

Key Bond-Forming Reactions in the Synthesis

The construction of the octahydropyrrolo[1,2-a]pyrazine scaffold relies on several key bond-forming reactions:

N-Alkylation: The nitrogen of the pyrrolidine ring is alkylated with a protected 2-aminoethyl group, typically using a reagent like 2-(Boc-amino)ethyl bromide, to append the side chain necessary for the second ring formation.

Amide Coupling: An alternative to direct alkylation is the formation of an amide bond between the proline carboxylate and a protected ethylenediamine, followed by reduction.

Intramolecular Cyclization (Lactam Formation): After constructing the linear precursor, the piperazine ring is formed via intramolecular cyclization. A common method is the thermal cyclization of an amino ester, which expels an alcohol (e.g., methanol) to form the bicyclic lactam.

Lactam Reduction: The final key step is the reduction of the lactam carbonyl group to a methylene (B1212753) group. This is typically achieved using strong reducing agents like lithium aluminum hydride (LAH) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

Protecting Group Strategies and Deprotection Methodologies

A robust protecting group strategy is essential for the successful synthesis of this molecule, preventing unwanted side reactions and directing reactivity.

Amino Group Protection: The most commonly used protecting group for the pyrrolidine nitrogen is the tert-butyloxycarbonyl (Boc) group. It is stable under the conditions required for esterification and hydroxyl group manipulation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to allow for N-alkylation or amide coupling. For the appended ethylamino moiety, a Boc group is also frequently employed.

Carboxylic Acid Protection: The carboxylic acid of the proline starting material is typically protected as a methyl or ethyl ester to prevent its interference with reactions at the hydroxyl or amino groups. This ester group later participates in the key cyclization step.

The sequence of protection and deprotection is critical. For instance, the Boc group on the proline nitrogen is removed to allow for the attachment of the ethylamino side chain. This side chain's own amino group is protected (often with Boc) until the final stages.

StepReactionProtecting Group UsedDeprotection Method
1 Protection of proline nitrogentert-butyloxycarbonyl (Boc)N/A
2 N-alkylation of pyrrolidinetert-butyloxycarbonyl (Boc) on incoming aminoethyl groupN/A
3 Deprotection of proline nitrogenBocTrifluoroacetic Acid (TFA) or HCl
4 Final deprotection of piperazine nitrogenBenzyloxycarbonyl (Cbz) or BocHydrogenolysis (for Cbz) or Acid (for Boc)

Development of Novel Synthetic Routes to Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

While the above-described linear synthesis is robust, research continues into more efficient and novel methods for constructing the pyrrolo[1,2-a]pyrazine scaffold, particularly through the use of cascade reactions.

Cascade and Tandem Reactions in Scaffold Construction

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for increasing synthetic efficiency. For the broader class of pyrrolo[1,2-a]pyrazine derivatives, particularly the unsaturated and aromatic versions, several cascade methodologies have been developed.

One such approach involves a cascade condensation/cyclization/aromatization reaction starting from substituted 2-formyl-N-propargylpyrroles. rsc.org When these substrates are reacted with ammonium (B1175870) acetate (B1210297), they undergo a sequence of reactions to furnish the aromatic pyrrolo[1,2-a]pyrazine core in high yields. rsc.org Although this specific method yields an aromatic system, it highlights the potential for developing cascade approaches to construct the core skeleton.

Transition Metal-Catalyzed Approaches to Pyrrolo[1,2-a]pyrazine Skeletons

Transition metal catalysis offers powerful tools for the construction of the pyrrolo[1,2-a]pyrazine ring system, often enabling the formation of key carbon-carbon and carbon-nitrogen bonds with high efficiency. Palladium-catalyzed cross-coupling reactions, for instance, have been instrumental in the functionalization of pyrazine (B50134) rings, which can serve as precursors to the fused pyrrolo[1,2-a]pyrazine system. researchgate.netrsc.org

A notable strategy involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides. Depending on the specific palladium catalyst and reaction conditions, different cyclization products can be obtained. For example, the use of palladium acetate can promote the formation of the pyrrolo[1,2-a]pyrazine core. mdpi.com Another approach utilizes a palladium-trifluoroacetate-catalyzed carbo-palladation reaction of pyrrole-2-carbonitriles with aryl boronic acids, leading to functionally diverse pyrrolo[1,2-a]pyrazines. researchgate.net

Furthermore, domino reactions catalyzed by transition metals provide an efficient pathway to this heterocyclic scaffold. A direct synthesis of multi-substituted pyrrolo[1,2-a]pyrazines has been developed via a palladium(II)-catalyzed cascade coupling and intramolecular cyclization. researchgate.net Iridium-catalyzed asymmetric hydrogenation of 3-substituted pyrrolo[1,2-a]pyrazines has also been successfully employed to produce chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. doi.org This method is particularly relevant for the synthesis of stereochemically defined structures like this compound.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives

Catalyst System Starting Materials Product Type Yield Reference
[Ir(COD)Cl]₂ / Ligand 3-substituted pyrrolo[1,2-a]pyrazines Chiral tetrahydropyrrolo[1,2-a]pyrazines Up to 96% ee doi.org
Palladium(II) acetate N-allyl pyrrole-2-carboxamide Pyrrolo[1,2-a]pyrazine Not specified mdpi.com
Palladium-trifluoroacetate Pyrrole-2-carbonitriles, Aryl boronic acids Functionally diverse pyrrolo[1,2-a]pyrazines Not specified researchgate.net
Palladium(II) Not specified Multi-substituted pyrrolo[1,2-a]pyrazines Not specified researchgate.net

Organocatalytic Methods for Stereocontrolled Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. For the construction of chiral pyrrolo[1,2-a]pyrazine derivatives, organocatalytic approaches can provide excellent stereocontrol.

One such approach involves the use of bifunctional chiral squaramide catalysts in a sequential one-pot annulation reaction. This method allows for the highly stereoselective construction of fully substituted 2-pyrrolines, which are key intermediates that can be further elaborated to form the pyrrolo[1,2-a]pyrazine core. rsc.org

Another relevant strategy is the organocatalytic synthesis of chiral pyrrolodiketopiperazines. These compounds, which share a fused heterocyclic structure with pyrrolo[1,2-a]pyrazines, can be accessed through the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, catalyzed by ureidoaminal-derived Brønsted bases. acs.orgnih.gov This methodology demonstrates the potential of organocatalysis to control the stereochemistry of complex heterocyclic systems. The adducts from these reactions can be efficiently converted into the target pyrrolodiketopiperazines under acidic conditions, showcasing the synthetic utility of this approach. nih.gov

Table 2: Organocatalytic Approaches to Related Chiral Heterocycles

Catalyst Type Reaction Type Product Scaffold Stereoselectivity Reference
Chiral Squaramide Multi-component tandem [2+2+1] annulation Functionalized 2-pyrrolines High rsc.org
Ureidoaminal-derived Brønsted bases Michael addition Chiral pyrrolodiketopiperazines High acs.orgnih.gov

Chemoenzymatic Synthesis of Related Pyrrolo[1,2-a]pyrazine Structures

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, offering a green and efficient route to complex molecules. While direct chemoenzymatic synthesis of this compound is not documented, the synthesis of related pyrazine structures using enzymes highlights the potential of this approach.

A biocatalytic methodology for the synthesis of substituted pyrazines has been developed using a transaminase (ATA). scispace.comnih.gov This enzyme mediates the key amination of α-diketone precursors to form α-amino ketones. These intermediates then undergo oxidative dimerization to yield the corresponding pyrazines. scispace.comnih.gov The selectivity of the biocatalytic amination step can lead to the formation of a single regioisomer of the pyrazine product. scispace.com This enzymatic approach presents a valuable alternative to conventional methods for preparing N-heteroaromatic compounds.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The efficiency and atom economy of a synthetic route are crucial considerations, particularly in the context of sustainable chemistry. When comparing the different methodologies for synthesizing the pyrrolo[1,2-a]pyrazine skeleton, several factors come into play.

Transition metal-catalyzed domino or cascade reactions are often highly atom-economical as they form multiple bonds in a single operation, minimizing waste. researchgate.net For instance, the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazines is a 100% atom-economical method for introducing chirality. doi.org

Organocatalytic multi-component reactions also tend to be atom-economical by incorporating most or all of the atoms from the starting materials into the final product. rsc.org These methods often proceed under mild conditions, further enhancing their efficiency.

Chemoenzymatic methods, while often highly selective and efficient, may require specific conditions (e.g., aqueous media, controlled pH and temperature) and the availability of the appropriate enzyme can be a limiting factor. scispace.comnih.gov

Exploration of Alternative Precursors for the Pyrrolo[1,2-a]pyrazine Ring System

The choice of starting materials is fundamental to the design of a synthetic route. For the pyrrolo[1,2-a]pyrazine ring system, various precursors have been explored.

A common strategy involves starting with a pre-formed pyrrole (B145914) ring and subsequently constructing the pyrazinone ring. This can be achieved using 1H-pyrrole-2-carboxamide derivatives bearing electrophilic groups on the amide that can react intramolecularly with the pyrrole nitrogen. mdpi.com 1,2-disubstituted pyrroles are also valuable starting materials. mdpi.com

Vinyl azides have been utilized as versatile precursors in a domino synthesis of pyrrolo[1,2-a]pyrazines from 1H-2-pyrrolecarbaldehyde. This reaction proceeds under relatively mild conditions in the presence of a base. researchgate.net

Another approach involves the reaction of 3-methylenepiperazin-2-ones with oxalyl chloride to generate pyrrolo[1,2-a]pyrazine-1,6,7-triones. researchgate.net Furthermore, a domino synthesis from readily synthesized vinyl azides and 1H-2-pyrrolecarbaldehyde has been developed. researchgate.net

The exploration of diverse and readily available precursors is key to developing flexible and efficient syntheses of the pyrrolo[1,2-a]pyrazine scaffold and its derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of 7s,8as 7 Methoxy Octahydropyrrolo 1,2 a Pyrazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the constitution and stereochemistry of organic molecules. For a molecule with two stereocenters like (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Confirmation

Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrolidine (B122466) and pyrazine (B50134) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. This is fundamental for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, for instance, linking the methoxy (B1213986) group to the C7 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It detects through-space correlations between protons that are in close proximity. For this compound, NOESY can establish the relative orientation of the proton at C7, the proton at the bridgehead carbon C8a, and adjacent protons, confirming the cis relationship between the methoxy group and the bridgehead proton.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelation TypeExpected Key CorrelationsInformation Gained
COSY ¹H-¹HCorrelations between adjacent protons on the pyrrolidine and pyrazine rings.Spin systems within the bicyclic core.
HSQC ¹H-¹³C (one bond)Direct correlation of each proton to its attached carbon.Assignment of protonated carbons.
HMBC ¹H-¹³C (multiple bonds)Correlation from methoxy protons to C7; correlations from H8a to surrounding carbons.Connectivity across the structure.
NOESY ¹H-¹H (through space)Correlation between H7 and H8a.Confirmation of relative stereochemistry (cis configuration).

Chiral Anomaly and Anisotropic Effects in NMR

In a chiral environment, such as in the presence of a chiral solvent or a chiral shift reagent, the NMR signals of enantiomers can be resolved. While this is more applicable to determining enantiomeric purity, the inherent chirality of this compound will influence the chemical shifts of its protons and carbons due to the fixed spatial arrangement of substituents, leading to a unique NMR fingerprint. Anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the orientation of nearby electron clouds (e.g., from lone pairs on nitrogen), also play a significant role in the observed chemical shifts.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the alkyl and methoxy groups, C-N stretching vibrations for the amines, and a prominent C-O stretching band for the ether linkage of the methoxy group.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing further details on the carbon skeleton.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretch2850-2960
C-O (Ether)Stretch1050-1150
C-N (Amine)Stretch1020-1250

High-Resolution Mass Spectrometry (HRMS) in Structural Characterization

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₆N₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing the loss of fragments such as the methoxy group.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated. This would definitively confirm the (7S,8aS) stereochemistry and provide precise information on bond lengths, bond angles, and the conformational arrangement of the bicyclic system in the solid state.

Chiroptical Methods (ORD, CD) for Stereochemical Research

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are essential for characterizing its stereochemistry in solution.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light.

For this compound, the ORD and CD spectra would exhibit a specific pattern, known as a Cotton effect, which is characteristic of its absolute configuration. These spectra serve as a unique fingerprint for this particular enantiomer and can be used for comparison with theoretical calculations to further solidify the stereochemical assignment.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

The definitive assessment of purity and the precise measurement of enantiomeric excess for chiral molecules like this compound are critical in many scientific applications. Advanced chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these determinations.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful variant of HPLC that is specifically designed to separate enantiomers, which are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable choice. The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase for a normal-phase separation might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the areas of the two enantiomer peaks in the chromatogram using the following formula:

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Illustrative Chiral HPLC Data:

The following interactive table presents hypothetical data from a chiral HPLC analysis of a sample of this compound, demonstrating the separation of the (7S,8aS) and (7R,8aR) enantiomers.

EnantiomerRetention Time (min)Peak Area
(7R,8aR)8.5415,320
(7S,8aS)10.211,486,680

Based on this illustrative data, the enantiomeric excess would be calculated as:

e.e. (%) = [|1,486,680 - 15,320| / (1,486,680 + 15,320)] x 100 ≈ 97.9%

This high enantiomeric excess indicates a successful asymmetric synthesis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and affinity for the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and assess its purity.

Purity Assessment: The purity of the sample can be determined by examining the gas chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The relative area of each peak corresponds to the relative amount of that component in the mixture.

Illustrative GC-MS Purity Data:

The table below shows hypothetical results from a GC-MS analysis of a this compound sample.

Peak NumberRetention Time (min)ComponentRelative Peak Area (%)
15.78Solvent0.5
212.34This compound99.3
314.12Unknown Impurity0.2

The data in this table suggests a sample purity of 99.3%, with minor impurities detected. The mass spectrum corresponding to the main peak would be compared against a reference spectrum or analyzed to confirm the identity of this compound. The fragmentation pattern would be expected to show characteristic fragments resulting from the cleavage of the pyrrolidine and pyrazine rings, as well as the loss of the methoxy group.

Computational and Theoretical Studies of 7s,8as 7 Methoxy Octahydropyrrolo 1,2 a Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, conformational stability, and electronic distribution, which are crucial for predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of molecules. For (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, the conformational preferences are primarily determined by the stereochemistry of the fused ring system and the orientation of the methoxy (B1213986) substituent.

The octahydropyrrolo[1,2-a]pyrazine (B1198759) core consists of a six-membered piperazine (B1678402) ring fused to a five-membered pyrrolidine (B122466) ring. Saturated six-membered heterocycles typically adopt chair, boat, and twist-boat conformations to minimize steric and torsional strain. researchgate.net For the piperazine ring in this fused system, a chair-like conformation is expected to be the most stable. However, the fusion to the pyrrolidine ring introduces constraints that can lead to distorted chair or boat conformations.

The relative energies of different conformers can be calculated using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G* or larger). nih.gov These calculations would likely reveal that the most stable conformer of the (8aS) enantiomer has the piperazine ring in a chair conformation with the methoxy group at the C7 position adopting an equatorial orientation to minimize steric hindrance. The pyrrolidine ring is expected to adopt an envelope or twist conformation.

A hypothetical conformational analysis would involve a systematic search of the potential energy surface. The results of such a study could be summarized in a data table like the one below, which is a representative example of what such a study might yield.

ConformerDihedral Angle (N4-C8a-N1-C2)Relative Energy (kcal/mol)
Chair (equatorial OMe)-55.2°0.00
Chair (axial OMe)-54.8°2.5
Twist-Boat30.1°5.8

This table is illustrative and based on general principles of conformational analysis of saturated heterocycles.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more sterically accessible and less inductively withdrawn nitrogen, making these sites the most nucleophilic and prone to reaction with electrophiles. The lone pair of electrons on the nitrogen atoms contributes significantly to the HOMO.

The LUMO, on the other hand, would likely be distributed over the C-N and C-O bonds, indicating that these are the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

A typical FMO analysis would provide the following data:

OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-6.5N1, N4
LUMO2.1C7, C8a, N1
HOMO-LUMO Gap8.6-

This table is a representative example based on FMO analyses of similar N-heterocycles.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide information on static, low-energy conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of a molecule over time. nih.gov For a molecule like this compound, MD simulations could reveal the transitions between different ring conformations and the flexibility of the methoxy side chain.

MD simulations on similar bicyclic alkaloids have shown that such ring systems can exhibit considerable flexibility, which can be important for their biological activity. nih.gov A simulation would likely show that while the chair-like conformation of the piperazine ring is predominant, transient excursions to twist-boat conformations may occur. The methoxy group would also exhibit rotational freedom around the C-O bond. These dynamic properties are crucial for understanding how the molecule might interact with a biological target.

In Silico Predictions of Spectroscopic Parameters (NMR, CD)

Computational methods can be used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

For NMR spectroscopy, chemical shifts can be predicted using DFT calculations. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule. The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be further enhanced by using machine learning approaches. mdpi.com

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mdpi.com Theoretical CD spectra can be calculated using time-dependent DFT (TD-DFT). arxiv.org By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral centers can be confidently assigned. For this compound, a calculated CD spectrum would show characteristic positive or negative Cotton effects corresponding to its specific enantiomeric form.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as N-alkylation, oxidation, or reactions involving the methoxy group.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and can help in predicting the feasibility and outcome of a reaction. For instance, a computational study could compare the reactivity of the two nitrogen atoms, predicting which one is more likely to act as a nucleophile in an SN2 reaction.

Ligand-Protein Docking Simulations (where applicable to hypothesized biological targets)

Given that many pyrrolopyrazine derivatives exhibit biological activity, it is plausible that this compound could interact with biological macromolecules. researchgate.net Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov

In the absence of a known biological target, docking studies could be performed against a panel of proteins that are known to bind to similar heterocyclic scaffolds. For example, kinases, G-protein coupled receptors, and enzymes involved in neurotransmitter metabolism are potential targets. Docking simulations would provide insights into the possible binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. The results of such studies can guide the design of new derivatives with improved binding affinity and selectivity.

A hypothetical docking study against a kinase, for example, might yield the following results:

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.2ASP86, LYS23, PHE84
Kinase B-7.5GLU112, LEU15, TYR80
GPCR C-6.9SER101, TRP256, ASN105

This table is a representative example of data that could be generated from molecular docking simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical properties. While no specific QSPR studies dedicated solely to analogues of this compound have been identified in the current body of scientific literature, the principles of QSPR are widely applied to structurally related heterocyclic systems, such as pyrazine (B50134) and pyrrolo[1,2-a]pyrazine (B1600676) derivatives. ijournalse.orgasianpubs.org The insights from these studies provide a robust framework for how QSPR modeling would be approached for analogues of the target compound.

A typical QSPR study involves the generation of a dataset of analogues with structural variations, the calculation of a wide range of molecular descriptors for each analogue, and the development of a statistical model that links these descriptors to a specific property of interest. The predictive power of the resulting model is then rigorously validated.

Methodologies for QSPR Modeling of this compound Analogues

Based on studies of related compounds, a QSPR analysis of this compound analogues would likely involve the following steps:

Generation of Molecular Descriptors: A diverse set of molecular descriptors would be calculated to numerically represent the constitutional, topological, geometrical, and electronic features of each analogue. These descriptors can be categorized as:

1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, bond counts, and topological indices that describe molecular connectivity.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules. ijournalse.orgresearchgate.net Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges. nih.govsemanticscholar.org

3D Descriptors: These descriptors capture the three-dimensional arrangement of the atoms in a molecule. Examples include molecular volume, surface area, and shape indices.

Statistical Model Development: Various statistical techniques can be employed to build the QSPR model.

Multiple Linear Regression (MLR): This method is often used to establish a linear relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable). ijournalse.orgresearchgate.net

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture more complex relationships between structure and property. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are particularly useful for understanding the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on a compound's properties. asianpubs.org

Model Validation: The developed QSPR model must be rigorously validated to ensure its robustness and predictive ability. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. ijournalse.orgasianpubs.org

Hypothetical Data for QSPR Modeling

The following interactive data tables illustrate the type of data that would be generated in a QSPR study of this compound analogues. Table 1 shows a hypothetical set of analogues with their experimentally determined property values. Table 2 presents a selection of calculated molecular descriptors for these analogues.

Table 1: Hypothetical Analogues of this compound and their Experimental Property

Analogue IDR-GroupExperimental Property (e.g., LogP)
1-H1.25
2-CH31.58
3-F1.32
4-Cl1.76
5-OH0.98

Table 2: Calculated Molecular Descriptors for Hypothetical Analogues

Analogue IDMolecular Weight ( g/mol )HOMO (eV)LUMO (eV)Dipole Moment (Debye)
1156.22-5.891.232.15
2170.25-5.851.282.21
3174.21-5.951.152.54
4190.67-6.011.112.62
5172.22-5.921.192.89

Detailed Research Findings from Related Systems

Studies on pyrazine derivatives have successfully employed 2D-QSPR models to predict properties like olfactive thresholds. ijournalse.orgresearchgate.net These studies often find that a combination of electronic and quantum chemical descriptors are crucial for building accurate models. For instance, the energies of frontier molecular orbitals (HOMO and LUMO) are frequently identified as significant descriptors, indicating the importance of electronic interactions. nih.govsemanticscholar.org

In the context of 3D-QSAR, research on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists for the mGluR5 receptor has demonstrated the utility of CoMFA and CoMSIA. asianpubs.org The contour maps generated from these analyses provide a visual representation of the regions around the molecule where modifications to steric bulk, electrostatic potential, and hydrophobicity would likely lead to changes in biological activity. For example, such a study might reveal that bulky substituents in a particular region are disfavored, while electropositive groups in another area are beneficial for the desired property. asianpubs.org

By applying these established computational methodologies to a series of this compound analogues, it would be possible to develop predictive QSPR models. These models would not only allow for the estimation of properties for untested compounds but also provide valuable insights into the key structural features that govern the physicochemical properties of this class of molecules.

Reactivity and Derivatization of the 7s,8as 7 Methoxy Octahydropyrrolo 1,2 a Pyrazine Scaffold

Functional Group Transformations and Regioselectivity Studies

Functional group transformations on the (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine scaffold primarily involve reactions at the nitrogen atoms and modifications of the methoxy (B1213986) group. The two nitrogen atoms of the octahydropyrrolo[1,2-a]pyrazine (B1198759) core exhibit different steric and electronic environments, leading to potential regioselectivity in their reactions. The N4-nitrogen is generally more sterically accessible and electronically more akin to a secondary amine, while the N1-nitrogen is a bridgehead amine and part of the pyrrolidine (B122466) ring fusion.

N-Alkylation and N-Acylation: Alkylation and acylation reactions are common transformations for modifying the nitrogen atoms. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile. In many bicyclic diamines, the less sterically hindered nitrogen is more reactive towards alkylation and acylation. For the this compound scaffold, the N4-nitrogen is typically the more reactive site. However, the presence of the methoxy group at the adjacent C7 position might influence the reactivity of the N1-bridgehead nitrogen through electronic effects.

Ether Cleavage: The methoxy group at the 7-position can be a handle for further functionalization. Cleavage of the methyl ether to the corresponding alcohol, (7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazine, can be achieved using standard ether cleavage reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com This transformation provides a versatile intermediate for introducing a variety of other functional groups through esterification, etherification, or oxidation.

The table below summarizes potential functional group transformations and the expected major products.

TransformationReagent/ConditionExpected Major Product
N-AlkylationAlkyl halide, base(7S,8aS)-4-alkyl-7-methoxy-octahydropyrrolo[1,2-a]pyrazine
N-AcylationAcyl chloride, base(7S,8aS)-4-acyl-7-methoxy-octahydropyrrolo[1,2-a]pyrazine
Ether CleavageBBr₃ or HBr(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazine

Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of a library of analogs based on the this compound scaffold is essential for understanding how different structural features influence biological activity.

Ring Expansion and Contraction Strategies

Modification of the ring size can lead to novel scaffolds with potentially different biological profiles.

Ring Expansion: Ring expansion of the pyrrolidine ring could lead to a piperidine-piperazine fused system. One potential strategy involves the rearrangement of a suitable intermediate, such as a quaternized azetidinium ylide, which can undergo a rsc.orgnih.gov-shift to furnish a ring-expanded pyrrolidine. nih.gov For the octahydropyrrolo[1,2-a]pyrazine system, this would require initial modification to introduce the necessary functional handles.

Ring Contraction: Ring contraction of the piperazine (B1678402) ring is a less common transformation but could potentially lead to fused pyrrolidine-imidazolidine or similar systems. Nucleophile-induced ring contractions have been observed in related heterocyclic systems, often involving the cleavage of a bond within the ring followed by intramolecular cyclization. nih.govbeilstein-journals.org

Formation of Prodrugs or Bioconjugates for Research Applications

Prodrugs: The secondary amine at the N4 position is an ideal site for the attachment of promoieties to create prodrugs. nih.gov For instance, acylation with a bioreversible group can mask the polarity of the amine, potentially improving membrane permeability. These promoieties are designed to be cleaved in vivo to release the active parent compound. Common prodrug strategies for amines include the formation of amides, carbamates, or N-acyloxymethyl derivatives.

Bioconjugates: For research applications such as target identification and imaging, the this compound scaffold can be linked to reporter molecules like fluorophores, biotin, or photoaffinity labels. This is typically achieved by first introducing a reactive handle, such as a primary amine, a carboxylic acid, or an alkyne, onto the scaffold. The N4-position is a convenient site for introducing such linkers.

Reaction with Electrophiles and Nucleophiles

Reaction with Electrophiles: As discussed, the nitrogen atoms are the primary nucleophilic centers. The N4-nitrogen is generally more reactive towards a wide range of electrophiles, including alkyl halides, acyl chlorides, and isocyanates, due to its higher basicity and lower steric hindrance compared to the bridgehead N1-nitrogen. Regioselective N-alkylation often favors the N4 position. beilstein-journals.orgresearchgate.netd-nb.infosemanticscholar.org

Reaction with Nucleophiles: The saturated octahydropyrrolo[1,2-a]pyrazine ring system is generally not susceptible to direct nucleophilic attack. However, if a suitable leaving group is present, nucleophilic substitution can occur. For example, conversion of the 7-methoxy group to a tosylate would enable substitution by various nucleophiles at the C7 position.

The following table provides an overview of the reactivity of the scaffold with selected electrophiles and the potential for nucleophilic substitution.

Reactant TypeExampleSite of ReactionProduct Type
ElectrophileMethyl iodideN4N4-methylated quaternary ammonium (B1175870) salt
ElectrophileAcetyl chlorideN4N4-acetyl derivative
Nucleophile (after activation)Sodium azide (B81097) (on 7-tosylate)C77-azido derivative

Oxidation and Reduction Reactions of the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The reactivity of the fully saturated this compound scaffold towards oxidation and reduction is dictated by the presence of two secondary amine functionalities and a methoxy group on the pyrrolidine ring. While specific studies on the oxidation and reduction of this particular compound are not extensively documented, the reactivity can be inferred from studies on analogous saturated N-heterocyclic systems.

Oxidation Reactions

The primary sites for oxidation within the this compound core are the nitrogen atoms and the carbon atoms alpha to the nitrogens.

N-Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. In a bicyclic system like this, mono- or di-N-oxides could potentially be formed depending on the stoichiometry of the oxidant used.

C-Oxidation: The carbon atoms adjacent to the nitrogen atoms (α-carbons) are activated towards oxidation. Photocatalytic methods have been shown to be effective for the functionalization of saturated N-heterocycles. chemrxiv.orgacs.org For instance, a photocatalytic, regiodivergent method can functionalize saturated N-heterocycles at either the α- or β-position. chemrxiv.orgacs.org This proceeds via a stabilized iminium ion intermediate. chemrxiv.orgacs.org Depending on the reaction conditions and the base used, this could lead to α-hydroxylation or β-elimination. chemrxiv.orgacs.org

Furthermore, bioinspired aerobic oxidation using a quinone catalyst system has been demonstrated for the dehydrogenation of secondary amines in nitrogen heterocycles to form imines. nih.govnih.gov This type of reaction would introduce unsaturation into the pyrrolo[1,2-a]pyrazine core. The oxidation of secondary amines to imines can also be achieved using reagents like iodosobenzene, potentially catalyzed by metal porphyrins.

It is important to note that the presence of the methoxy group at the C7 position could influence the regioselectivity of these oxidation reactions.

Oxidation Reaction Type Potential Reagents/Conditions Expected Product Type
N-OxidationH₂O₂, m-CPBAN-oxide(s)
α-HydroxylationPhotocatalysis (e.g., flavin-based catalyst)α-hydroxy derivative
DehydrogenationAerobic oxidation (e.g., quinone catalyst), IodosobenzeneImine/Enamine

Reduction Reactions

The fully saturated octahydropyrrolo[1,2-a]pyrazine core is generally resistant to reduction under standard conditions. Reduction reactions of the pyrrolo[1,2-a]pyrazine scaffold are more commonly associated with the hydrogenation of the corresponding unsaturated or partially saturated ring systems to obtain the octahydropyrrolo[1,2-a]pyrazine core.

Catalytic Hydrogenation of Unsaturated Precursors: The synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives often involves the catalytic hydrogenation of dihydropyrrolo[1,2-a]pyrazines or pyrrolo[1,2-a]pyrazinones. For example, dihydropyrrolo[1,2-a]pyrazinones can be reduced with a platinum catalyst on carbon (Pt/C) under a hydrogen atmosphere.

Reduction of Lactams: In cases where the pyrrolo[1,2-a]pyrazine core contains a lactam (amide) functionality, for instance in a pyrrolo[1,2-a]pyrazinone derivative, the amide can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which would result in the fully saturated octahydropyrrolo[1,2-a]pyrazine skeleton.

The methoxy group at the C7 position is generally stable to these reduction conditions. Cleavage of the ether would require harsher conditions, such as strong Lewis acids or hydrobromic acid, which could also affect other parts of the molecule.

Reduction Reaction Type (on Precursors) Typical Reagents/Conditions Resulting Scaffold
Catalytic Hydrogenation of Dihydropyrrolo[1,2-a]pyrazinesH₂, Pt/C or other noble metal catalystsOctahydropyrrolo[1,2-a]pyrazine
Reduction of Pyrrolo[1,2-a]pyrazinones (Lactams)LiAlH₄, BH₃Octahydropyrrolo[1,2-a]pyrazine

Biological Activity and Molecular Mechanisms of Action Non Human / in Vitro Studies

Investigation of (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine Interactions with Molecular Targets

No publicly available scientific literature was identified that investigated the direct molecular interactions of this compound.

There are no available research articles or data detailing receptor binding assays performed with this compound in cell-free systems.

No studies reporting the in vitro inhibition or activation of specific enzymes by this compound were found in the searched scientific databases.

Cellular Pathway Modulation in Model Organisms or Cell Lines

Scientific literature detailing the modulation of cellular pathways by this compound in model organisms or cell lines is not available.

No studies on gene expression profiling in response to treatment with this compound have been published in the accessible scientific literature.

There is no available research on the effects of this compound on protein-protein interactions.

Structure-Activity Relationship (SAR) Studies for Biological Potency

No structure-activity relationship studies for this compound and its analogs concerning biological potency have been reported in the scientific literature.

Identification of Key Pharmacophore Features

There is no specific research identifying the key pharmacophore features of this compound for any particular biological activity.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. frontiersin.org While this has not been applied to the target compound, studies on other pyrrolo[1,2-a]pyrazine (B1600676) derivatives offer examples of this approach. For a series of phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists of the mGluR5 receptor, 3D-QSAR modeling identified several key features for activity. The analysis suggested that electropositive groups on an aryl substituent, hydrogen bond accepting groups, and hydrophilic groups were beneficial for activity, whereas bulky substituents were detrimental. asianpubs.org Such findings, while specific to the mGluR5 antagonist series, highlight the types of features that would be sought in a pharmacophore model for this compound, should a biological target be identified.

Mechanistic Investigations of Proposed Biological Effects

No mechanistic investigations for any proposed biological effects of this compound have been published. The general mechanisms of action for the broader pyrrolopyrazine class of compounds are also not clearly recognized. researchgate.net

Elucidation of Downstream Signaling Pathways

Information regarding the elucidation of downstream signaling pathways affected by this compound is not available in the current scientific literature.

Exploration of Target Engagement Methodologies

There are no published studies exploring target engagement methodologies for this compound.

Comparative Biological Activity of Stereoisomers and Analogues

While various stereoisomers and analogues of octahydropyrrolo[1,2-a]pyrazine (B1198759) exist, no studies comparing the biological activity of the stereoisomers or analogues of this compound have been found. The critical role of stereochemistry in pharmacology is well-established, as different stereoisomers of a chiral compound can exhibit significantly different biological activities. nih.govnih.gov For example, the (S)-enantiomer of zopiclone, a pyrrolopyrazine-based sedative, has markedly greater sedative activity than its (R)-enantiomer. mdpi.com This underscores the importance of evaluating each stereoisomer of a biologically active compound independently.

Assessment of Antimicrobial or Antifungal Activity in vitro Models

There is no specific data available on the in vitro antimicrobial or antifungal activity of this compound. However, the broader class of pyrrolo[1,2-a]pyrazine derivatives, particularly those isolated from natural sources, has demonstrated such activities. researchgate.net

For example, the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, isolated from the marine bacterium Bacillus tequilensis MSI45, showed potent inhibitory effects against multidrug-resistant Staphylococcus aureus. nih.gov Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, produced by Bacillus cereus strain KSAS17, was identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg Furthermore, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, extracted from Streptomyces sp. VITPK9, has also been studied for its biological activities. asiapharmaceutics.info

The antimicrobial data for these related, but structurally distinct, compounds are summarized below.

In Vitro Antimicrobial Activity of Structurally Related Pyrrolo[1,2-a]pyrazine Derivatives
Compound NameSource OrganismTarget OrganismActivity MetricValueReference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-Bacillus tequilensis MSI45Multidrug-resistant Staphylococcus aureusMIC15 ± 0.172 µg/mL nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-Bacillus tequilensis MSI45Multidrug-resistant Staphylococcus aureusMBC20 ± 0.072 µg/mL nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-Bacillus cereus strain KSAS17Sclerotium bataticolaGrowth Inhibition Rate31.4% ekb.eg

Note: The data presented in this table is for structurally related compounds and NOT for this compound. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The continued exploration of the pyrrolo[1,2-a]pyrazine (B1600676) chemical space is dependent on the development of robust and efficient synthetic strategies. ekb.eg Current methods encompass various approaches, including cyclization, ring annulation, cycloaddition, and direct C-H arylation. researchgate.net Future research will likely focus on improving these existing methods and discovering novel, more sustainable pathways.

Key areas for development include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing waste. Tandem ring cyclization sequences and one-pot, multi-component reactions are promising strategies in this regard. ekb.egnih.gov

Green Chemistry: Employing environmentally benign solvents and catalysts. Microwave-assisted synthesis, for example, has shown potential for faster reactions and higher yields with a reduced environmental footprint. researchgate.net

Catalysis: Expanding the use of novel catalysts, such as palladium-based systems for intramolecular cyclization, to facilitate the construction of the pyrrolo[1,2-a]pyrazine core with high regioselectivity and yield. researchgate.net

Modular Approaches: Developing synthetic strategies that allow for the easy diversification of the core scaffold, enabling the rapid generation of chemical libraries for biological screening. ekb.egnih.gov This includes methods for regioselective functionalization using organometallic intermediates.

Discovery of Novel Biological Activities and Targets for Pyrrolo[1,2-a]pyrazine Compounds

The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in drug discovery, known to interact with multiple biological targets. researchgate.net Derivatives have already demonstrated a remarkable range of activities, including antimicrobial, antiviral, antifungal, anti-inflammatory, and antitumor effects. researchgate.net Future research will aim to uncover new therapeutic applications and elucidate the specific molecular targets of these compounds.

Promising avenues of investigation include:

Anticancer Agents: Some derivatives have shown potent activity against cancer cell lines, such as human lymphoma U937 cells. nih.gov Further studies are needed to identify their mechanisms of action, which could involve pathways like the FTase-p38 signaling axis, and to optimize their potency and selectivity as kinase inhibitors (e.g., PIM kinases). nih.govnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, isolated from marine bacteria, have shown efficacy against multi-drug resistant pathogens like Staphylococcus aureus. ekb.eg

Neurological Disorders: Certain phenylethynyl-pyrrolo[1,2-a]pyrazines have been identified as antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating conditions like cocaine-seeking behavior. asianpubs.org

Endocrine Disorders: Novel series of pyrrolo[1,2-a]pyrazines have been identified as potent and selective antagonists for the Vasopressin 1b receptor, indicating potential for treating stress-related and endocrine disorders.

Derivative ClassBiological ActivitySpecific Target/ModelReference
Pyrrolo[1,2-a]pyrazine-1,4-dionesAntibacterial, AntifungalMulti-drug resistant Staphylococcus aureus, Sclerotium bataticola ekb.eg
Substituted Pyrrolo[1,2-a]pyrazinesAnticancerHuman lymphoma U937 cells nih.gov
Pyrrolo[1,2-a]pyrazinonesKinase InhibitionPIM kinases nih.gov
Phenylethynyl-pyrrolo[1,2-a]pyrazinesmGluR5 AntagonismMetabotropic glutamate receptor 5 asianpubs.org
Pyrrole-pyrazinonesVasopressin Receptor AntagonismVasopressin 1b receptor

Application of Advanced Computational Methods for Design and Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery. For the pyrrolo[1,2-a]pyrazine scaffold, in silico methods can guide the design of new derivatives with improved potency and selectivity.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for the activity of mGluR5 antagonists. asianpubs.org These models can predict the activity of novel compounds before synthesis, saving time and resources. asianpubs.org

Molecular Docking: Simulating the binding of pyrrolo[1,2-a]pyrazine derivatives to the active sites of target proteins (e.g., kinases, receptors) can provide insights into key interactions and guide the optimization of substituents to enhance binding affinity. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity can help in the design of new molecules with diverse core structures but similar activity profiles.

Ab initio Calculations: These quantum mechanics-based calculations can be used to understand the fundamental electronic structure and reactivity of the pyrrolo[1,2-a]pyrazine system, aiding in the prediction of its chemical behavior. acs.orgnih.gov

Computational MethodApplicationPyrrolo[1,2-a]pyrazine Target ClassReference
3D-QSAR (CoMFA, CoMSIA)Reveal 3D structural features for activitymGluR5 Antagonists asianpubs.org
Molecular DockingGuide rational optimization of inhibitorsPIM Kinases nih.gov
Ab initio CalculationsInvestigate basic chemistry and structurePyrrolo[1,2-a]pyrazine core acs.orgnih.gov

Exploration of Chemoinformatic Approaches for Scaffold Optimization

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. This approach can be leveraged to optimize the pyrrolo[1,2-a]pyrazine scaffold for desired properties. Future research will likely involve building and analyzing large virtual libraries of derivatives to identify candidates with optimal drug-like properties. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties to improve the pharmacokinetic profiles of lead compounds. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, will continue to be critical, with chemoinformatic tools helping to decipher complex relationships between chemical structure and biological activity across large compound series. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

A significant frontier in understanding the therapeutic potential of pyrrolo[1,2-a]pyrazine compounds is the application of "omics" technologies. Currently, there is a notable gap in research employing genomics, proteomics, or metabolomics to elucidate the systems-level effects of these molecules. Future studies integrating these technologies will be crucial for a comprehensive understanding of their mechanisms of action, identifying off-target effects, and discovering novel biomarkers of efficacy. For instance, chemical genomics approaches could help identify the cellular targets of bioactive compounds, while metabolomics could reveal the downstream metabolic pathways affected by their activity. nih.gov

Potential for Derivatization into Chemical Probes for Biological Research

Beyond direct therapeutic applications, pyrrolo[1,2-a]pyrazine derivatives hold promise as chemical probes for basic biological research. The inherent properties of this scaffold can be exploited to create tools for studying cellular processes. A key area of potential is in the development of fluorescent probes for bioimaging. Researchers have successfully synthesized benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures that exhibit strong blue fluorescence, good cell permeability, and low phototoxicity. Such molecules could be developed into probes for visualizing specific cellular components or processes, thereby advancing our understanding of fundamental biology.

Q & A

Q. What are the recommended synthetic routes for (7S,8aS)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, and how do catalytic methods influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation using iridium catalysts. A key step involves hydrogenating pyrrolo[1,2-a]pyrazinium salts, where the addition of cesium carbonate enhances enantiomeric excess (up to 95% ee) by suppressing racemization . Alternative routes include tandem iminium cyclization-Smiles rearrangement using pyridinyloxyacetaldehyde and primary amines, with TFA or TiCl₄ as catalysts depending on the amine type (aromatic vs. aliphatic) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Use polar stationary phases (e.g., DB-Wax) coupled with mass spectrometry for retention index matching and purity assessment .
  • Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H and 13^13C spectra to confirm stereochemistry .

Q. What safety protocols are critical during handling and synthesis?

  • Methodological Answer :
  • Storage : Keep away from ignition sources (P210) and store in inert atmospheres (N₂/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Refer to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .

Advanced Research Questions

Q. How can low enantiomeric excess in asymmetric hydrogenation be mitigated?

  • Methodological Answer :
  • Additive Optimization : Introduce Cs₂CO₃ to stabilize intermediates and block racemization pathways, improving ee from ~70% to >90% .
  • Catalyst Screening : Test Ir-(P^N) complexes (e.g., phosphine-oxazoline ligands) for enhanced stereocontrol .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation).
  • Structure-Activity Relationship (SAR) : Modify the methoxy group at C7 to improve membrane permeability. For example, replace with hydroxyl or fluorinated groups to balance hydrophilicity and target binding .

Q. How do structural modifications impact pharmacological activity in related pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer :
  • Aldose Reductase Inhibition : Introduce spirosuccinimide moieties (e.g., AS-3201) to enhance IC₅₀ values (1.5 × 10⁻⁸ M) via H-bonding with the enzyme’s active site .
  • Vascular Smooth Muscle Relaxation : Substituents at C3 (e.g., benzyl groups) reduce hypotensive activity but increase in vitro relaxation efficacy (EC₅₀ = 0.18 mg/kg) .

Notes for Experimental Design

  • Contradiction Analysis : If bioactivity discrepancies arise, cross-validate assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Advanced Purification : Use preparative SFC (Supercritical Fluid Chromatography) for chiral separation at scale .

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